molecular formula C15H21NO B13527824 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)piperidine CAS No. 946759-03-1

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)piperidine

Cat. No.: B13527824
CAS No.: 946759-03-1
M. Wt: 231.33 g/mol
InChI Key: UCVXIUQDUQFZAS-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)piperidine is an organic compound that features a piperidine ring bonded to a tetrahydronaphthalen-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)piperidine typically involves the following steps:

    Formation of the Tetrahydronaphthalen-1-yloxy Intermediate:

    Coupling with Piperidine: The hydroxyl group of 5,6,7,8-tetrahydronaphthalen-1-ol is then reacted with piperidine in the presence of a suitable coupling agent, such as thionyl chloride or phosphorus oxychloride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The piperidine ring and the tetrahydronaphthalen-1-yloxy group can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological receptors, particularly in the brain.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)piperidine involves its interaction with specific molecular targets, such as receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in neurotransmitter release, receptor sensitivity, and overall neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)propan-1-ol
  • 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)butan-1-ol
  • 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethan-1-amine

Uniqueness

Compared to similar compounds, 3-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)piperidine is unique due to its specific structural features, which may confer distinct biological activities. Its piperidine ring can interact with different receptors or enzymes compared to other similar compounds, potentially leading to unique therapeutic effects.

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-8-14-12(5-1)6-3-9-15(14)17-13-7-4-10-16-11-13/h3,6,9,13,16H,1-2,4-5,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVXIUQDUQFZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OC3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217929
Record name 3-[(5,6,7,8-Tetrahydro-1-naphthalenyl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946759-03-1
Record name 3-[(5,6,7,8-Tetrahydro-1-naphthalenyl)oxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946759-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5,6,7,8-Tetrahydro-1-naphthalenyl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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